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DiZPK

Protein-Protein Interaction Mapping Chaperone Biology Acid Stress Response

DiZPK is a pyrrolysine-analog photocrosslinker offering ~80% crosslinking efficiency versus ~40% for Bpa, validated at pH 2.3 and across E. coli/mammalian systems via evolved PylRS/tRNA_CUA. Its short diazirine linker provides sub-nanometer precision without steric perturbation, uniquely enabling capture of weak (Kd > μM) and transient PPIs under acid stress or non-physiological conditions. Choose DiZPK to reduce re-validation workload, eliminate complex post-crosslinking steps required by cleavable analogs, and ensure robust interactome mapping in a single, cost-effective reagent.

Molecular Formula C12H23N5O3
Molecular Weight 285.34 g/mol
Cat. No. B560096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiZPK
SynonymsDiZPK;  CS-4117;  EBP 883;  BMS 790052
Molecular FormulaC12H23N5O3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1
InChIKeyYGUIFRMUMYTGAV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiZPK: A Genetically Encoded Diazirine Photocrosslinker for Capturing Protein Interactions in Living Cells


DiZPK (3-(3-methyl-3H-diazirine-3-yl)-propaminocarbonyl-Nε-L-lysine) is a pyrrolysine-analog photocrosslinking amino acid that can be site-specifically incorporated into proteins via genetic code expansion using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA_CUA pair [1]. Upon UV irradiation at 365 nm, its diazirine moiety generates a highly reactive carbene intermediate that covalently traps proximal interacting partners with sub-nanometer precision, enabling the capture of weak, transient, and condition-dependent protein-protein interactions (PPIs) in both prokaryotic and eukaryotic living systems [2].

Why Substituting DiZPK with Alternative Photocrosslinkers Compromises Experimental Outcomes in Living Systems


While numerous photocrosslinking amino acids exist, their crosslinking efficiencies, activation wavelengths, and structural impacts vary dramatically, rendering them non-interchangeable. DiZPK's pyrrolysine-derived backbone and short diazirine linker afford a unique combination of high crosslinking yield (~80% vs. ~40% for Bpa), minimal perturbation of native protein structure, and robust performance across diverse cellular contexts (E. coli, mammalian cells) and stress conditions (e.g., pH 2.3 acid stress) [1]. In contrast, alternatives like p-benzoyl-L-phenylalanine (pBpa) exhibit lower efficiency and greater steric bulk, while non-specific incorporation methods using photo-leucine or photo-methionine lack the site-specific precision required for high-resolution interaction mapping [2].

Quantitative Differentiation of DiZPK: Head-to-Head and Cross-Study Comparisons with Alternative Photocrosslinkers


Superior Crosslinking Efficiency of DiZPK vs. p-Benzoyl-L-Phenylalanine (Bpa) in E. coli HdeA Protein

When incorporated at multiple positions within the E. coli acid chaperone HdeA, DiZPK achieved approximately 80% crosslinking efficiency, compared to approximately 40% for the widely used benzophenone-based photocrosslinker p-benzoyl-L-phenylalanine (Bpa) in a direct comparative study using the same model protein [1].

Protein-Protein Interaction Mapping Chaperone Biology Acid Stress Response

Kinetic Advantage of DiZPK: Rapid Crosslinking Within 1-3 Minutes of UV Exposure

DiZPK achieves 60% crosslinking efficiency within 1 minute of 365 nm UV irradiation and reaches a maximum efficiency exceeding 80% within 3 minutes [1]. This rapid kinetics enables snapshotting of dynamic protein interactions that may be missed by slower-acting crosslinkers.

Time-Resolved Interactomics Dynamic Protein Interactions UV Crosslinking Kinetics

Functional Performance Under Extreme Conditions: Crosslinking in pH 2.3 Acid Stress Environment

DiZPK enabled successful in vivo photocrosslinking and identification of HdeA chaperone substrates in E. coli cells incubated at pH 2.3 for 30 minutes prior to UV irradiation—a condition that mimics the gastric acid environment encountered by enteric pathogens [1]. No comparable performance data exist for most alternative photocrosslinkers under such extreme acidic conditions.

Acid Stress Proteomics Bacterial Pathogenesis Extreme Condition Interactomics

Comparable Crosslinking Efficiency to Cleavable Analog DiZHSeC with Simplified Workflow

DiZPK and its cleavable seleno-analog DiZHSeC exhibit similar photocrosslinking efficiency on the model protein HdeA when tested side-by-side under identical conditions (pH 2.3, 365 nm UV) [1]. While DiZHSeC offers downstream MS-label transfer for enhanced identification confidence, DiZPK provides equivalent crosslinking performance without the additional cleavage and labeling steps, making it the preferred choice for applications prioritizing experimental simplicity and throughput.

Cleavable Crosslinkers MS-Identifiable Labels Ppi Validation

Broad Applicability Across Prokaryotic and Eukaryotic Systems Without Species-Specific Optimization

DiZPK has been successfully incorporated and functionally validated for photocrosslinking in both E. coli and multiple mammalian cell lines, including CHO cells and human MCF-7 breast cancer cells [1][2]. This contrasts with some alternative photocrosslinkers (e.g., TmdPhe) that require specialized or species-specific orthogonal translation systems.

Genetic Code Expansion Mammalian Cell Interactomics Cross-Species PPI Mapping

Optimal Application Scenarios for DiZPK Based on Evidence-Based Differentiation


Capturing Weak and Transient Protein-Protein Interactions in Living Cells

DiZPK's 80% crosslinking efficiency and rapid kinetics make it the reagent of choice for capturing weak (Kd > μM) or transient (sub-second to minute timescale) PPIs that are easily lost during conventional co-immunoprecipitation or pull-down assays. The high efficiency ensures sufficient crosslinked complex for downstream detection, while the short diazirine linker minimizes structural perturbation [1].

In Vivo Interactome Profiling Under Stress Conditions (e.g., Acid Stress, Oxidative Stress)

For studies requiring PPI mapping under non-physiological or stress conditions—such as the acid environment of the stomach (pH 1-3), lysosomal compartments, or oxidative stress conditions—DiZPK is uniquely validated among photocrosslinkers. Its demonstrated functionality at pH 2.3 enables experiments that are not feasible with most alternative probes [1].

High-Throughput PPI Mapping Across Multiple Model Systems

Researchers requiring cross-species comparative interactomics or those transitioning between prokaryotic (E. coli) and mammalian (CHO, MCF-7) systems benefit from DiZPK's broad, well-documented compatibility with the evolved PylRS/tRNA_CUA pair. This reduces the experimental burden of re-validating orthogonal translation systems for each new organism or cell line [2][3].

Cost-Effective Standard PPI Mapping Without MS-Label Complexity

For routine PPI mapping applications that do not require the enhanced identification confidence provided by MS-label transfer, DiZPK offers equivalent crosslinking performance to more complex and costly cleavable analogs (e.g., DiZHSeC, DiZSeK) while requiring fewer post-crosslinking processing steps, thereby reducing both reagent costs and technical labor [4].

Technical Documentation Hub

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39 linked technical documents
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